![molecular formula C15H26N4O2 B2747052 N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide CAS No. 1465356-06-2](/img/structure/B2747052.png)
N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Biological Evaluation
Novel Adamantyl Aryl- and Heteroarylpiperazine Derivatives
Research led by Abou-Gharbia et al. (1999) focused on synthesizing novel adamantyl aryl- and heteroarylpiperazine derivatives, examining their serotonin receptor activities. These compounds, including adatanserin, demonstrated high affinity for 5-HT(1A) binding sites and moderate affinity for 5-HT(2) receptors, indicating their potential as anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).
Poly(amido-amine)s as Endosomolytic Polymers
Ferruti et al. (2000) prepared poly(amido-amine)s (PAAs) with significant variations in basicity and observed their nontoxic nature and pH-dependent hemolysis, suggesting their applicability in biomedicine for drug delivery systems (Ferruti et al., 2000).
N-Arylpiperazine-1-carboxamide Derivatives
Kinoyama et al. (2005) synthesized a novel series of N-arylpiperazine-1-carboxamide derivatives as androgen receptor (AR) antagonists, showing potential for prostate cancer treatment. YM-175735, a compound from this series, was identified as a potent AR antagonist with antiandrogenic activity (Kinoyama et al., 2005).
Potential Nootropic Agents
Valenta et al. (1994) investigated the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds for nootropic activity, indicating the potential of these compounds in enhancing cognitive functions (Valenta et al., 1994).
Pyrazolopyrimidines Derivatives as Anticancer and Anti-5-lipoxygenase Agents
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, assessing their anticancer and 5-lipoxygenase inhibition activities, which were linked to their potential therapeutic benefits in cancer and inflammation (Rahmouni et al., 2016).
将来の方向性
特性
IUPAC Name |
N-[1-(4-methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-4-5-18-6-8-19(9-7-18)15(20)16-13(2)14-12-17(3)10-11-21-14/h1,13-14H,5-12H2,2-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJAXRFXIHAUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)C)NC(=O)N2CCN(CC2)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。